Cas no 1036378-83-2 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-
- 2-([1,1':3',1''-terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- MFCD32068249
- 4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane
- SCHEMBL868327
- F72928
- 4,4,5,5-tetramethyl-2-{5-phenyl-[1,1'-biphenyl]-3-yl}-1,3,2-dioxaborolane
- CS-0356838
- 2-(3,5-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- BS-46111
- 1036378-83-2
-
- MDL: MFCD32068249
- Inchi: InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-16-20(18-11-7-5-8-12-18)15-21(17-22)19-13-9-6-10-14-19/h5-17H,1-4H3
- InChI Key: DZVYZTRVAYXJNI-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Computed Properties
- Exact Mass: 356.1947602g/mol
- Monoisotopic Mass: 356.1947602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886905-5g |
2-([1,1':3',1''-terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 98% | 5g |
2,322.00 | 2021-05-17 | |
| ChemScence | CS-0356838-250mg |
2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 250mg |
$68.0 | 2022-04-28 | ||
| ChemScence | CS-0356838-1g |
2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 1g |
$170.0 | 2022-04-28 | ||
| ChemScence | CS-0356838-5g |
2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 5g |
$241.0 | 2022-04-28 | ||
| AK Scientific | AMTB1366-250mg |
2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 97% | 250mg |
$79 | 2025-02-18 | |
| AK Scientific | AMTB1366-1g |
2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 97% | 1g |
$167 | 2025-02-18 | |
| AK Scientific | AMTB1366-5g |
2-([1,1':3',1''-Terphenyl]-5'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1036378-83-2 | 97% | 5g |
$586 | 2025-02-18 | |
| abcr | AB419535-250 mg |
4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane; . |
1036378-83-2 | 250mg |
€99.80 | 2023-04-24 | ||
| abcr | AB419535-1 g |
4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane; . |
1036378-83-2 | 1g |
€160.90 | 2023-04-24 | ||
| abcr | AB419535-5 g |
4,4,5,5-Tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-1,3,2-dioxaborolane; . |
1036378-83-2 | 5g |
€402.20 | 2023-04-24 |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl- Suppliers
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl- Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-
Introduction to 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl- (CAS No. 1036378-83-2)
The compound 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl- (CAS No. 1036378-83-2) represents a significant advancement in the field of organoboron chemistry, particularly in the realm of cross-coupling reactions. This highly specialized boronate ester derivative has garnered attention due to its unique structural features and its potential applications in synthetic organic chemistry and pharmaceutical development. The presence of a tetramethyl-substituted dioxaborolane core combined with a 1,1':3',1''-terphenyl moiety endows this molecule with exceptional steric and electronic properties, making it an invaluable reagent in modern synthetic methodologies.
In recent years, the demand for efficient and selective carbon-carbon bond-forming reactions has driven the exploration of novel boron-containing compounds. Boronate esters, in particular, have emerged as pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular architectures. The 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-dioxaborolane variant stands out due to its enhanced stability and reactivity profile compared to simpler dioxaborolanes. This stability is attributed to the tetramethyl substitution pattern, which provides steric hindrance against unwanted side reactions while maintaining a high degree of functional group tolerance.
The 1,1':3',1''-terphenyl substituent further contributes to the compound's versatility by introducing a rigid aromatic framework. This structural motif not only improves solubility and handling characteristics but also enhances electronic delocalization across the molecule. Such features are particularly advantageous in applications involving transition-metal catalysis, where precise control over reaction kinetics is essential. The compound's ability to serve as a versatile synthon for constructing biaryl structures has made it a subject of intense interest in medicinal chemistry and materials science.
Recent studies have highlighted the utility of this compound in the synthesis of pharmaceutical intermediates. For instance, its incorporation into palladium-catalyzed cross-coupling reactions has enabled the efficient preparation of complex heterocyclic scaffolds found in drug candidates targeting various therapeutic areas. The tetramethyl-dioxaborolane moiety facilitates smooth coupling with aryl halides or pseudohalides under mild conditions, often with high yields and minimal byproduct formation. This efficiency is critical in industrial-scale drug production where cost-effectiveness and scalability are paramount.
The application of this boronate ester extends beyond pharmaceuticals into the realm of advanced materials. Researchers have leveraged its reactivity to develop novel organic electronic components, including light-emitting diodes (OLEDs) and photovoltaic materials. The rigid terphenyl group enhances molecular packing efficiency while the boronate ester functionality allows for facile modification through cross-coupling strategies. Such developments underscore the compound's role as a building block for high-performance functional materials.
From a mechanistic standpoint, 4,4,5,5-tetramethyl-2-[1,1':3',1''-terphenyl]-5'-yl-dioxaborolane exemplifies how structural engineering can optimize reactivity profiles. The combination of bulky methyl groups and electron-deficient aromatic rings creates a system that is highly selective for desired transformations while minimizing unwanted side processes such as homocoupling or over-addition. This selectivity is further enhanced when used in conjunction with carefully selected catalysts and ligands.
In conclusion, 1,3,2-Dioxaborolane (CAS No. 1036378-83-2) continues to be an indispensable tool in synthetic chemistry due to its unique properties derived from its tetramethyl-dioxaborolane core and terphenyl substituent. Its broad applicability across multiple disciplines—from pharmaceutical synthesis to advanced material design—demonstrates its versatility and importance in modern chemical research. As methodologies evolve to embrace greener and more efficient synthetic routes, this compound will undoubtedly remain at the forefront of innovation.
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